N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
Description
N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5 and a thieno[2,3-d]pyrimidine ring system at position 3 via a sulfanylacetamide linker. This compound belongs to a class of molecules studied for their biological activity, particularly as enzyme inhibitors or antimicrobial agents, due to the presence of sulfur-containing heterocycles and halogenated aromatic systems .
Synthetic routes for analogous compounds often involve nucleophilic substitution reactions between thiol-containing heterocycles and activated acetamide intermediates. For example, Safonov (2020) reported methods for synthesizing N'-substituted acetohydrazides with triazole-thiol moieties, highlighting the importance of optimizing reaction conditions to preserve sulfur-containing functional groups .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS3/c1-9-10(2)27-17-14(9)16(20-8-21-17)26-7-13(25)22-18-23-15(28-24-18)11-3-5-12(19)6-4-11/h3-6,8H,7H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSLKALCFLNXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. Research has shown that N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide exhibits significant activity against various bacterial strains.
Case Study: Antitubercular Activity
A study investigated the compound's efficacy against Mycobacterium tuberculosis. The results indicated that it inhibited bacterial growth effectively. The mechanism involves interference with the biochemical pathways essential for the survival and replication of these bacteria.
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative | Mycobacterium tuberculosis | 15.5 |
Antiviral Applications
The compound has also been evaluated for its antiviral properties. Specifically, it has been tested against the tobacco mosaic virus (TMV), showing promising results in inhibiting viral growth.
Case Study: Anti-TMV Activity
In a recent study, N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide was synthesized and tested for anti-TMV activity. Among the synthesized derivatives, certain compounds exhibited significant inhibitory effects on TMV growth .
| Compound | Virus Type | Inhibition (%) |
|---|---|---|
| Thiadiazole Derivative | Tobacco Mosaic Virus | 78% |
Anticancer Potential
The anticancer properties of this compound have garnered attention due to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 10.0 |
| Thiadiazole Derivative | HepG2 (Liver Cancer) | 8.5 |
These findings indicate a promising potential for the compound in cancer therapy.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating receptor activity, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features of Target Compound and Analogues
Key Observations :
Core Heterocycle Differences: The target compound’s 1,2,4-thiadiazole core differs from the triazole systems in analogues . Triazoles, however, may offer better metabolic stability .
Substituent Effects: Halogenated Aryl Groups: The 4-chlorophenyl group in the target compound and its analogues contributes to hydrophobic interactions in binding pockets. In contrast, the 3-chloro-4-fluorophenyl group in introduces additional electronegativity, which may enhance hydrogen bonding. Thienopyrimidine vs. Pyridinyl: The 5,6-dimethylthieno[2,3-d]pyrimidine group in the target compound provides a planar, aromatic system for π-π stacking, while pyridinyl substituents (e.g., in ) improve aqueous solubility due to nitrogen’s lone-pair electrons .
Linker Modifications: The sulfanylacetamide linker in the target compound is conserved across analogues but varies in substituent bulkiness.
Pharmacological and Physicochemical Properties
Table 2: Hypothesized Property Comparisons
Mechanistic Insights :
- The target compound’s dimethylthienopyrimidine group likely enhances membrane permeability, critical for intracellular targets like kinases. In contrast, the ethyl-pyridinyl analogue may favor extracellular targets due to balanced solubility .
- The dichlorophenyl methylidene group in could act as a Michael acceptor, enabling covalent binding to cysteine residues in microbial enzymes .
Biological Activity
N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. It incorporates a thiadiazole moiety and a thienopyrimidine structure, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C12H9ClN6OS2
- Molecular Weight : 352.82 g/mol
- CAS Number : 690646-74-3
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antiviral Activity
Research has shown that derivatives of thiadiazoles exhibit antiviral properties. A related study synthesized various sulfonamide derivatives containing thiadiazole rings and screened them for antiviral activity against Tobacco Mosaic Virus (TMV). Some compounds demonstrated approximately 50% inhibition of TMV, indicating that similar structures may hold potential for antiviral applications .
2. Antimicrobial Properties
Compounds with thiadiazole and thienopyrimidine frameworks have been reported to possess antimicrobial activities. For instance, studies have indicated that certain thiadiazole derivatives exhibit significant antibacterial effects against various pathogens . The presence of the chlorophenyl group in this compound may enhance its interaction with microbial targets.
3. Anticancer Potential
The dual-action mechanism of this compound suggests its potential as an anticancer agent. Compounds featuring both thiadiazole and pyrazolopyrimidine functionalities have been noted for their antitumor activities. The structural combination may enhance efficacy against specific cancer types .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with various biological targets such as enzymes and receptors due to the presence of heterocyclic rings. The thiadiazole ring is known for its ability to inhibit certain enzyme activities which could contribute to its biological effects .
Case Studies and Research Findings
Several studies have explored the biological activities associated with related compounds:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic screening of reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DOE). For example, adjusting the molar ratio of 4-ethoxyaniline to electrophilic intermediates (e.g., chromeno-pyrimidine derivatives) can enhance coupling efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol-DMF mixtures improves purity .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Dioxane/Water |
| Catalyst | Triethylamine |
Q. What spectroscopic and crystallographic methods are critical for confirming the compound’s structural integrity?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks.
- X-ray Crystallography : Resolve bond lengths and angles, particularly for sulfanyl and thiadiazole groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Q. Which in vivo or in vitro models are suitable for preliminary assessment of its biological activity?
- Methodological Answer :
- Anti-inflammatory Activity : Formalin-induced rat paw edema models assess anti-exudative properties via dose-dependent inhibition of swelling .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity. Use IC values to quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
- Standardized Protocols : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C).
- Meta-Analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers .
- Orthogonal Assays : Validate results with alternative methods (e.g., flow cytometry alongside MTT assays) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2) or receptors. Focus on sulfanyl and chlorophenyl moieties as key pharmacophores.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
- QSAR Modeling : Train models on analogs to predict ADMET properties .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : SAR studies compare analogs with modifications to the thiadiazole, thienopyrimidine, or chlorophenyl groups. For example:
| Analog | Modification | Activity Trend | Reference |
|---|---|---|---|
| Compound A | 4-CH → 4-OCH | ↑ Anti-inflammatory | |
| Compound B | Thiadiazole → Triazole | ↓ Cytotoxicity |
Data Contradiction Analysis
Q. Why do solubility measurements vary significantly in different solvent systems?
- Methodological Answer : Solubility discrepancies stem from solvent polarity and hydrogen-bonding capacity. Systematic evaluation using the Hildebrand Solubility Parameter () identifies optimal solvents (e.g., DMSO for in vitro assays vs. PEG-400 for in vivo formulations). Validate via UV-Vis spectroscopy at = 270 nm .
Experimental Design Considerations
Q. What strategies minimize byproduct formation during multi-step synthesis?
- Methodological Answer :
- Stepwise Monitoring : TLC or HPLC after each reaction step to detect intermediates.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during acetamide coupling.
- Catalyst Optimization : Replace persulfate catalysts with TEMPO for selective oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
